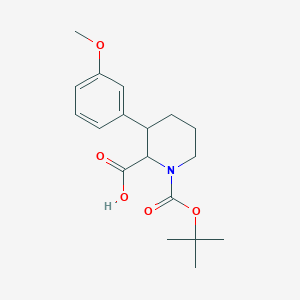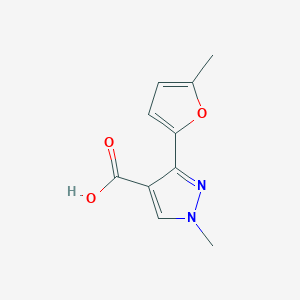
1-Methyl-3-(5-methylfuran-2-yl)-1h-pyrazole-4-carboxylic acid
Descripción general
Descripción
1-Methyl-3-(5-methylfuran-2-yl)-1H-pyrazole-4-carboxylic acid (MMP) is an organic compound that has been studied for its potential applications in scientific research. It is a member of the pyrazole family of compounds and is commonly used as a reagent in organic synthesis. MMP has been studied for its ability to act as a ligand, a catalyst, and a chelator in various biochemical and physiological processes.
Aplicaciones Científicas De Investigación
1-Methyl-3-(5-methylfuran-2-yl)-1h-pyrazole-4-carboxylic acid has been studied for its potential applications in scientific research. It has been used as a ligand in enzyme-catalyzed reactions, as a catalyst in organic synthesis, and as a chelator in various biochemical and physiological processes. Additionally, 1-Methyl-3-(5-methylfuran-2-yl)-1h-pyrazole-4-carboxylic acid has been studied for its potential to act as an inhibitor of certain enzymes, such as acetylcholinesterase and thrombin.
Mecanismo De Acción
1-Methyl-3-(5-methylfuran-2-yl)-1h-pyrazole-4-carboxylic acid works by binding to the active site of enzymes, thus inhibiting their activity. It can also act as a chelator, binding to metal ions and preventing them from participating in biochemical reactions. Furthermore, 1-Methyl-3-(5-methylfuran-2-yl)-1h-pyrazole-4-carboxylic acid can act as a catalyst, accelerating the rate of certain reactions.
Biochemical and Physiological Effects
1-Methyl-3-(5-methylfuran-2-yl)-1h-pyrazole-4-carboxylic acid has been studied for its potential effects on various biochemical and physiological processes. It has been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and thrombin. Additionally, 1-Methyl-3-(5-methylfuran-2-yl)-1h-pyrazole-4-carboxylic acid has been found to act as a chelator, binding to metal ions and preventing them from participating in biochemical reactions. Furthermore, 1-Methyl-3-(5-methylfuran-2-yl)-1h-pyrazole-4-carboxylic acid has been found to act as a catalyst, accelerating the rate of certain reactions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Methyl-3-(5-methylfuran-2-yl)-1h-pyrazole-4-carboxylic acid has several advantages when used in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is stable under a variety of conditions. Additionally, 1-Methyl-3-(5-methylfuran-2-yl)-1h-pyrazole-4-carboxylic acid is soluble in a variety of solvents, making it easy to work with in the laboratory. However, 1-Methyl-3-(5-methylfuran-2-yl)-1h-pyrazole-4-carboxylic acid is not suitable for use in high-temperature reactions, as it is unstable at elevated temperatures.
Direcciones Futuras
1-Methyl-3-(5-methylfuran-2-yl)-1h-pyrazole-4-carboxylic acid has potential applications in a variety of fields, including drug development, biotechnology, and medical research. In the field of drug development, 1-Methyl-3-(5-methylfuran-2-yl)-1h-pyrazole-4-carboxylic acid could be used to develop new drugs or to improve the efficacy of existing drugs. In biotechnology, 1-Methyl-3-(5-methylfuran-2-yl)-1h-pyrazole-4-carboxylic acid could be used to develop new enzymes or to improve the performance of existing enzymes. Additionally, 1-Methyl-3-(5-methylfuran-2-yl)-1h-pyrazole-4-carboxylic acid could be used in medical research to study the effects of drugs on the human body. Finally, 1-Methyl-3-(5-methylfuran-2-yl)-1h-pyrazole-4-carboxylic acid could be used to develop new catalysts or to improve the performance of existing catalysts.
Propiedades
IUPAC Name |
1-methyl-3-(5-methylfuran-2-yl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-6-3-4-8(15-6)9-7(10(13)14)5-12(2)11-9/h3-5H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXFKJEJXEHTSRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=NN(C=C2C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-3-(5-methylfuran-2-yl)-1h-pyrazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



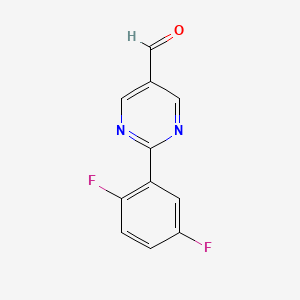
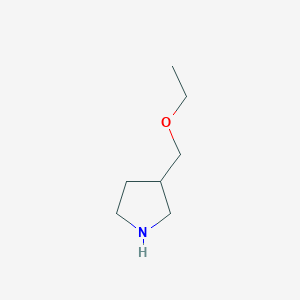
![3-[({1-[(E)-2-Phenyldiazenyl]-2-naphthyl}oxy)-methyl]piperidine](/img/structure/B1461949.png)
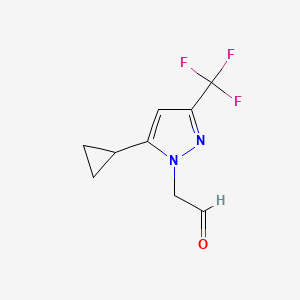
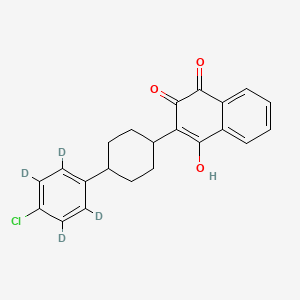
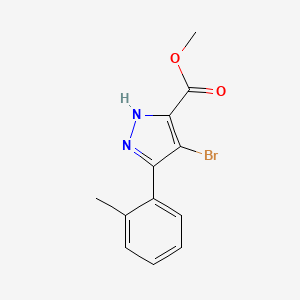



![Ethyl 1-(pyrazolo[1,5-a]pyrimidin-2-ylcarbonyl)-4-(tetrahydro-2H-pyran-2-ylmethyl)-4-piperidinecarboxylate](/img/structure/B1461958.png)
![(E)-N-{[7-(5-Acetyl-2-thienyl)-5-fluoro-2,3-dihydro-1-benzofuran-2-yl]methyl}-3-(3-pyridinyl)-2-propenamide](/img/structure/B1461959.png)
![4-[(Methylamino)methyl]phenol hydrobromide](/img/structure/B1461960.png)

